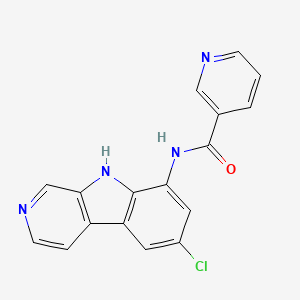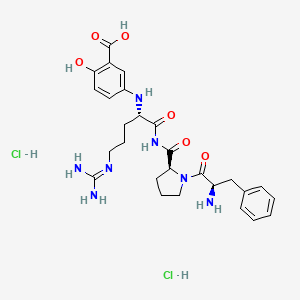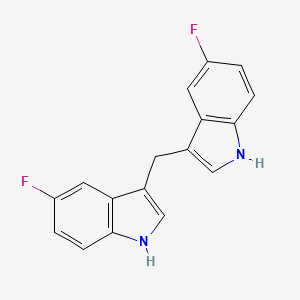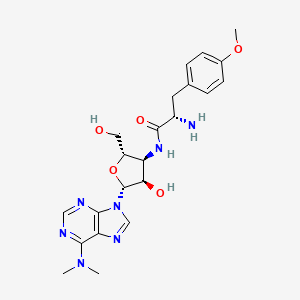
Puromycin
概要
説明
ピューロマイシンは、ストレプトマイセス・アルボニガーという細菌から得られる天然の アミノヌクレオシド系抗生物質です。翻訳中の早期鎖終結を引き起こすことでタンパク質合成を阻害する能力で広く知られています。 この化合物はアミノアシルtRNAの構造を模倣しており、リボソームのA部位に結合して成長中のポリペプチド鎖に組み込まれ、不完全なタンパク質の放出につながります .
2. 製法
合成経路と反応条件: ピューロマイシンは、ヌクレオシドとアミノ酸のカップリングを含む一連の化学反応によって合成できます。合成経路は通常、官能基の保護、特定の部位の選択的活性化、制御された条件下でのカップリング反応が含まれます。このプロセスには、次のようなステップが含まれる場合があります。
- ヌクレオシドのヒドロキシル基の保護。
- アミノ酸のカルボキシル基の活性化。
- 保護されたヌクレオシドと活性化されたアミノ酸のカップリング。
- 官能基の脱保護により最終生成物が得られます .
工業生産方法: ピューロマイシンの工業生産には、ストレプトマイセス・アルボニガー培養物を用いた発酵プロセスが含まれます。この細菌は、収量を最大化する最適化された条件下で、大規模なバイオリアクターで培養されます。次に、発酵ブロスを抽出および精製プロセスにかけてピューロマイシンを分離します。 溶媒抽出、クロマトグラフィー、結晶化などの技術が、高純度のピューロマイシンを得るために一般的に使用されます .
作用機序
ピューロマイシンは、タンパク質合成中にアミノアシルtRNAの構造を模倣し、リボソームのA部位に結合することでその効果を発揮します。この結合により、ピューロマイシンが成長中のポリペプチド鎖に組み込まれ、翻訳が早期に終了します。次に、不完全なポリペプチドが放出され、タンパク質合成が効果的に阻害されます。 ピューロマイシンは、原核生物と真核生物のリボソームの両方を標的とするため、研究における汎用性の高いツールです .
類似の化合物:
クロラムフェニコール: リボソームペプチジル転移酵素センターに結合することでタンパク質合成を阻害する別の抗生物質。
シクロヘキシミド: 真核生物のリボソームにおけるトランスロケーションステップを妨げることでタンパク質合成を阻害します。
アニソマイシン: クロラムフェニコールと同様に、リボソームペプチジル転移酵素センターに結合することでタンパク質合成を阻害します
ピューロマイシンの独自性: ピューロマイシンは、翻訳中の早期鎖終結を引き起こすという独自の能力によって、他のタンパク質合成阻害剤とは一線を画しています。アミノアシルtRNAとの構造的類似性により、ポリペプチド鎖に組み込まれ、不完全なタンパク質の放出につながります。 この特性により、ピューロマイシンは、タンパク質合成とリボソーム機能を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
Puromycin plays a significant role in biochemical reactions. It mimics the 3’ end of the aminoacylated tRNA, entering the A site and transferring to the growing chain, which leads to the formation of a puromycylated nascent chain and premature chain release . This interaction involves various enzymes and proteins within the ribosome .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is toxic to both prokaryotic and eukaryotic cells, causing significant cell death at appropriate doses . It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a protein synthesis inhibitor. It exerts its effects at the molecular level by binding to the ribosome, causing premature termination of translation . This involves binding interactions with biomolecules within the ribosome and changes in gene expression due to the inhibition of protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a single intraperitoneal injection of 100 mg/kg of this compound aminonucleoside (PAN) has been used to establish a rat model for studying nephrotic syndrome .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis, where it interacts with various enzymes within the ribosome
Subcellular Localization
The subcellular localization of this compound is within the ribosome, where it exerts its effects on protein synthesis . Any effects on its activity or function would be related to its role in inhibiting protein synthesis and causing premature chain termination .
準備方法
Synthetic Routes and Reaction Conditions: Puromycin can be synthesized through a series of chemical reactions involving the coupling of a nucleoside with an amino acid. The synthetic route typically involves the protection of functional groups, selective activation of specific sites, and coupling reactions under controlled conditions. The process may include steps such as:
- Protection of hydroxyl groups on the nucleoside.
- Activation of the carboxyl group on the amino acid.
- Coupling of the protected nucleoside with the activated amino acid.
- Deprotection of functional groups to yield the final product .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces alboniger cultures. The bacterium is cultivated in large-scale bioreactors under optimized conditions to maximize yield. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain high-purity this compound .
化学反応の分析
反応の種類: ピューロマイシンは、以下を含むさまざまな化学反応を起こします。
酸化: ピューロマイシンは酸化されて、生物学的活性が変化した誘導体を生成できます。
還元: 還元反応は、ピューロマイシンの官能基を修飾し、その結合親和性と活性を潜在的に変化させる可能性があります。
置換: 置換反応は、さまざまな官能基を導入することができ、さまざまな特性を持つピューロマイシンアナログの形成につながります.
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、アルキル化剤.
主要な生成物:
酸化生成物: 活性が変化した修飾されたピューロマイシン誘導体。
還元生成物: 生物学的特性が変化する可能性のあるピューロマイシンの還元型。
置換生成物: さまざまな官能基を持つピューロマイシンアナログ.
科学的研究の応用
ピューロマイシンは、以下を含む科学研究において幅広い用途があります。
化学: タンパク質合成とリボソームの機能を研究するためのプローブとして使用されます。
生物学: リボソームプロファイリング、mRNAディスプレイ、タンパク質標識技術に使用されます。
医学: 遺伝子工学および細胞株開発における選択マーカーとして使用されます。
類似化合物との比較
Chloramphenicol: Another antibiotic that inhibits protein synthesis by binding to the ribosomal peptidyl transferase center.
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in eukaryotic ribosomes.
Anisomycin: Inhibits protein synthesis by binding to the ribosomal peptidyl transferase center, similar to chloramphenicol
Uniqueness of Puromycin: this compound’s unique ability to cause premature chain termination during translation sets it apart from other protein synthesis inhibitors. Its structural similarity to aminoacyl-tRNA allows it to be incorporated into the polypeptide chain, leading to the release of incomplete proteins. This property makes this compound a valuable tool for studying protein synthesis and ribosome function .
特性
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNCPJZOCPEPQ-NVWDDTSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58-58-2 (di-hydrochloride) | |
| Record name | Puromycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8036788 | |
| Record name | Puromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Puromycin dihydrochloride is a white powder. (NTP, 1992) | |
| Record name | PUROMYCIN DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992), 50mg/ml | |
| Record name | PUROMYCIN DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Puromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58-58-2, 53-79-2 | |
| Record name | PUROMYCIN DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Puromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Puromycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Puromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Puromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PUROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6ZS6Q2CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
168°C-182°C | |
| Record name | Puromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


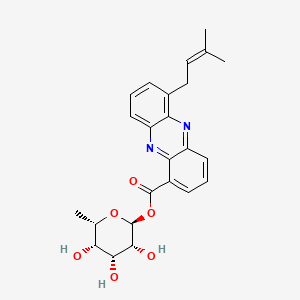

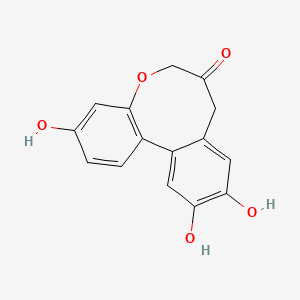
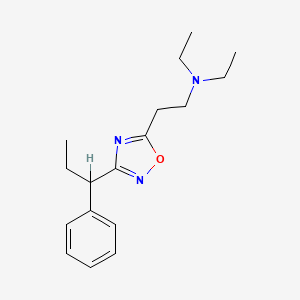
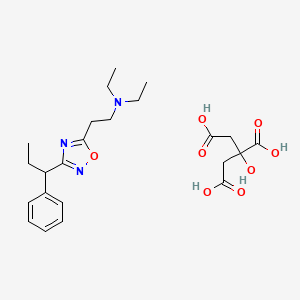
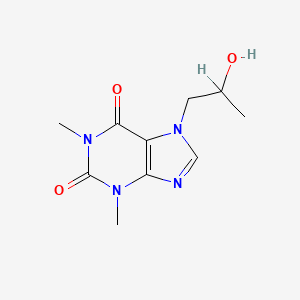
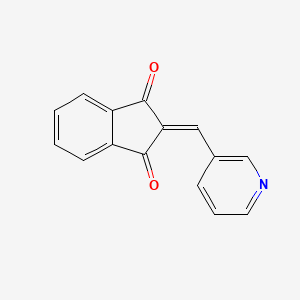
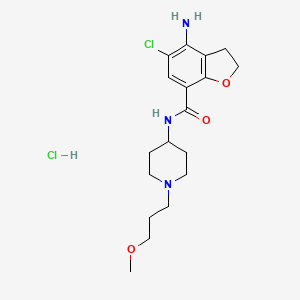
![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
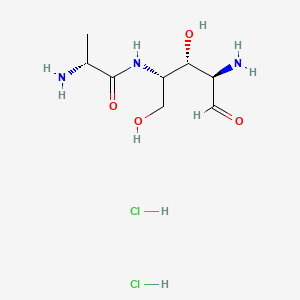
![5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile](/img/structure/B1679805.png)
